molecular formula C23H21N3O3 B3299315 3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 899746-88-4

3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B3299315
CAS No.: 899746-88-4
M. Wt: 387.4 g/mol
InChI Key: JLRWIODOBNRSRI-UHFFFAOYSA-N
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Description

This compound features a tricyclic framework with fused oxa (oxygen) and diaza (two nitrogen) heterocycles, a pyridin-3-yl substituent at position 7, an ethoxy group at position 10, and a phenolic hydroxyl group at position 2. The ethoxy group enhances lipophilicity, while the phenol moiety enables hydrogen bonding, influencing solubility and reactivity .

Properties

IUPAC Name

3-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-28-21-10-4-9-18-20-13-19(15-6-3-8-17(27)12-15)25-26(20)23(29-22(18)21)16-7-5-11-24-14-16/h3-12,14,20,23,27H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRWIODOBNRSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a polycyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H24N2O3\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_3

This structure features a complex arrangement that contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has demonstrated significant antiviral properties, particularly against HIV integrase, showcasing its potential as an antiviral agent .
  • Anticancer Properties : Studies have indicated that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Preliminary data suggests that it possesses antimicrobial activity against certain bacterial strains, indicating potential use in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits specific enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of HIV integrase
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of the compound against HIV, researchers found that it effectively inhibited viral replication in vitro. The IC50 value was determined to be in the low micromolar range, indicating potent activity .

Case Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines (e.g., breast and lung cancer). The results showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptotic pathways as evidenced by increased caspase activity .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Variations: The methyl ester derivative replaces the phenol with a benzoate ester, reducing hydrogen-bonding capacity but increasing stability. The trifluoromethyl-carboxamide in introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound.
  • Spiro Systems : Compounds like those in and utilize spiro or diazaspiro frameworks, which impose steric constraints but enhance metabolic stability compared to the target’s fused tricyclic system.

Heteroatom and Substituent Effects

Table 2: Spectral and Reactivity Data

Compound Class Key Spectral Features (IR/NMR) Reactivity Notes Reference
Target Compound Analogue IR: ~3400 cm⁻¹ (phenol -OH), 1600 cm⁻¹ (C=N/C=O) Phenol undergoes electrophilic substitution
Spiro Carboxamide (EP 4374877) ¹H NMR: δ 2.62 (N-CH₃), 8.20 (ArH) Trifluoromethyl groups resist oxidation
Benzothiazolyl-Spiro Dione ¹³C NMR: δ 162.2 (C=O), 153.0 (C=N) Ketone participates in nucleophilic additions

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic attack. In contrast, nitro or trifluoromethyl groups in analogues (e.g., ) deactivate the ring.
  • Hydrogen Bonding: The phenol -OH in the target compound (absent in ’s methyl ester) enhances solubility in polar solvents, as seen in similar hydroxyphenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Reactant of Route 2
3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

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